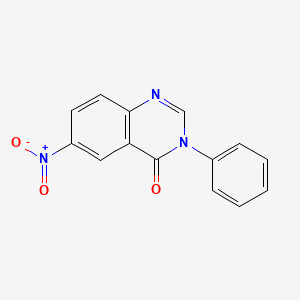

6-nitro-3-phenyl-4(3H)-quinazolinone

Description

Properties

IUPAC Name |

6-nitro-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-14-12-8-11(17(19)20)6-7-13(12)15-9-16(14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYVFWMRDXLKLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Quinazolinones, including 6-nitro-3-phenyl-4(3H)-quinazolinone, have shown promising anticancer properties. A series of studies have demonstrated their effectiveness against various cancer cell lines:

- Cytotoxic Effects : Research indicates that quinazolinone derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). For instance, compounds derived from this class have been synthesized and tested for their ability to induce apoptosis in cancer cells, with some showing selectivity towards malignant cells over non-cancerous ones .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, certain derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Antibacterial Properties

The antibacterial potential of this compound has been a focal point in drug discovery:

- Activity Against Resistant Strains : Quinazolinones have been reported to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The structure-activity relationship studies have identified specific modifications that enhance their binding affinity to bacterial targets, thereby increasing their efficacy .

- Broad-Spectrum Antimicrobial Activity : Studies have shown that certain derivatives exhibit broad-spectrum antimicrobial activity, effectively inhibiting both Gram-positive and Gram-negative bacteria. For instance, modifications to the quinazolinone core can lead to enhanced potency against various bacterial strains .

Antifungal and Antiviral Applications

In addition to antibacterial properties, quinazolinones have also been explored for antifungal and antiviral activities:

- Antifungal Efficacy : Some derivatives demonstrate significant antifungal activity against common pathogens such as Candida albicans. The mechanism often involves disrupting fungal cell wall synthesis or function .

- Antiviral Potential : Preliminary studies suggest that certain quinazolinone compounds may inhibit viral replication, although further research is needed to fully elucidate these mechanisms and establish clinical relevance .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazolinones:

- Modification Strategies : SAR studies have highlighted how specific substitutions on the quinazolinone ring can drastically alter biological activity. For example, introducing electron-withdrawing or electron-donating groups can enhance cytotoxicity or antibacterial properties .

Case Studies and Experimental Findings

Several case studies provide insights into the practical applications of this compound:

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitro group at position 6 directs electrophiles to specific positions on the quinazolinone ring. For example:

Table 1: Electrophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

The nitro group enhances the electrophilicity of adjacent carbons, enabling SNAr reactions:

-

Amination : Reaction with ammonia or amines at elevated temperatures replaces the nitro group with amino groups .

-

Hydrolysis : Under basic conditions (e.g., NaOH/H₂O), the nitro group may be displaced by hydroxide, though this is less common due to steric and electronic hindrance .

Table 2: SNAr Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ | NH₃/EtOH, 120°C, 12 h | 6-Amino-3-phenyl-4(3H)-quinazolinone | 45–60% | |

| NaOH | 10% NaOH, reflux, 6 h | 6-Hydroxy-3-phenyl-4(3H)-quinazolinone | <20% |

Reduction Reactions

The nitro group is reducible to an amine, enabling downstream functionalization:

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to NH₂ without affecting the quinazolinone core .

-

Chemoselective Reduction : Mo(CO)₆ with Pd(OAc)₂ selectively reduces nitro to amine in the presence of other reducible groups .

Table 3: Reduction Pathways

Functionalization at Position 2

The C2 position of the quinazolinone core is reactive due to conjugation with the carbonyl group:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of Cs₂CO₃ yields 2-alkylated derivatives .

-

Styryl Addition : Palladium-catalyzed coupling with styryl bromides introduces conjugated double bonds, enhancing π-electron delocalization .

Table 4: C2 Modifications

Cyclization and Ring Expansion

The quinazolinone scaffold participates in cyclocarbonylation and annulation reactions:

-

Palladium-Catalyzed Cyclocarbonylation : Reaction with imidoyl chlorides forms polycyclic derivatives (e.g., fused benzodiazepines) .

-

Annulation : Condensation with aldehydes or ketones generates tricyclic systems, useful in anticancer drug discovery .

Table 5: Cyclization Reactions

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imidoyl chlorides | Pd(OAc)₂/PPh₃, CO, 100°C | Fused benzodiazepine-quinazolinone | 63–91% | |

| Benzaldehyde | KOH/EtOH, reflux, 8 h | Tricyclic quinazolinone-benzopyran | 55% |

Biological Activity Correlations

Derivatives of 6-nitro-3-phenyl-4(3H)-quinazolinone exhibit notable bioactivity:

-

Antibacterial : Analogues with styryl groups at C2 show potent activity against MRSA (MIC = 1–4 µg/mL) .

-

Cytotoxic : 2-(4-Fluorostyryl)-substituted derivatives inhibit PC-3 prostate cancer cells (IC₅₀ = 8.2 µM) .

Key Synthetic Routes

The compound is synthesized via:

Comparison with Similar Compounds

Substituent Effects on Activity

- Nitro Group (C6): Enhances cytotoxicity by promoting DNA intercalation or enzyme inhibition. Derivatives lacking this group (e.g., 6-bromo or 6-iodo) show reduced anticancer effects but gain antiviral or metabolic activity .

- Phenyl vs. Heterocyclic Substituents (N3): Replacing the phenyl group with thiazole (e.g., in K6 ) improves selectivity for cancer cells . Trifluoromethylphenyl groups increase anti-inflammatory potency via COX-2 inhibition .

- Halogenation (C6): Bromo and iodo substituents shift activity toward antiviral or hypolipidemic effects but reduce cytotoxicity .

Mechanistic Insights

- Cytotoxicity: The nitro group in this compound facilitates DNA damage via free radical generation or topoisomerase inhibition .

- Anti-inflammatory Activity: Analogs with sulfonyl or trifluoromethyl groups exhibit COX-2 binding, reducing prostaglandin synthesis .

- Antihyperlipidemic Effects: Iodo-substituted derivatives modulate lipid metabolism enzymes, lowering cholesterol in diabetic models .

Conflicting Data

While 6-nitro derivatives show consistent cytotoxicity, bromo-substituted analogs (e.g., 6-bromo-2-phenyl-4(3H)-quinazolinone) demonstrated negligible anti-HIV activity despite structural similarity, highlighting substituent specificity .

Q & A

Q. What are the common synthetic routes for 6-nitro-3-phenyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via (i) oxidative coupling of 2-aminobenzamide with benzyl alcohol under green conditions (120°C, oxygen as oxidant, t-BuONa as base, 84% yield) , (ii) condensation of isatoic anhydride with substituted amines followed by nitration , or (iii) Niementowski reaction using anthranilic acid derivatives and benzoyl chlorides . Yield optimization requires careful control of nitro-group introduction (e.g., nitration at low temperatures to avoid byproducts) and solvent selection (e.g., DMF for solubility vs. ethanol for eco-friendliness) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for the 7-fluoro-6-nitro analogue . Complementary techniques include H/C NMR (to verify aromatic protons and carbonyl groups at δ ~160–170 ppm) and IR (C=O stretch at ~1680 cm) . Mass spectrometry (ESI-MS) confirms molecular ion peaks, while elemental analysis validates purity .

Q. What in vitro models are used to assess the anti-inflammatory potential of this compound derivatives?

- Methodological Answer : COX-II inhibition assays (e.g., using purified enzyme or LPS-induced RAW 264.7 macrophages) are standard . Analgesic activity is evaluated via acetic acid-induced writhing or hot-plate tests in rodents, with dose-dependent comparisons to NSAIDs like ibuprofen .

Advanced Research Questions

Q. How can researchers optimize the oxidative coupling method for synthesizing this compound under green conditions?

- Methodological Answer : Replace hazardous solvents with PEG-400 or ionic liquids to enhance sustainability . Optimize oxygen pressure (1–3 atm) to accelerate oxidative dehydrogenation while minimizing side reactions. Use microwave irradiation to reduce reaction time from 24 h to <6 h, as demonstrated for analogous quinazolinones .

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

- Methodological Answer : Discrepancies in anti-inflammatory vs. cytotoxic effects may arise from substituent positioning (e.g., nitro at C6 vs. C8) or assay conditions (e.g., cell line sensitivity). Conduct comparative studies using isogenic cell lines and standardized protocols (e.g., MTT assay at 48 h incubation) . Molecular docking can predict binding affinity to targets like COX-II or TNF-α receptors, clarifying mechanistic variations .

Q. How does the nitro group at position 6 affect the electronic structure and reactivity of 4(3H)-quinazolinone?

- Methodological Answer : Computational studies (DFT/B3LYP) reveal that the nitro group withdraws electron density, increasing electrophilicity at C2 and C4. This enhances reactivity in nucleophilic substitutions (e.g., thiosemicarbazone formation) . Experimentally, cyclic voltammetry can quantify redox behavior, correlating nitro reduction potentials with bioactivity .

Q. What are the challenges in scaling up green synthesis methods for this compound?

- Methodological Answer : Scaling requires addressing oxygen diffusion limitations in large reactors (e.g., using flow chemistry with segmented gas-liquid flow) . Catalyst recovery (e.g., t-BuONa) remains problematic; immobilized bases like silica-supported NaOH may improve recyclability .

Q. How can researchers validate proposed metabolic pathways using synthetic metabolites?

- Methodological Answer : Synthesize suspected metabolites (e.g., hydroxylated or sulfur-conjugated derivatives) via methods like AgBF-mediated hydrolysis or NaSCH substitution . Compare HPLC retention times and MS/MS fragmentation patterns with in vivo samples (e.g., rat plasma) to confirm biotransformation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.